3-Chloro-2-formyl-6-methylphenylboronic acid pinacol ester 3-Chloro-2-formyl-6-methylphenylboronic acid pinacol ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13785453
InChI: InChI=1S/C14H18BClO3/c1-9-6-7-11(16)10(8-17)12(9)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2C=O)Cl)C
Molecular Formula: C14H18BClO3
Molecular Weight: 280.56 g/mol

3-Chloro-2-formyl-6-methylphenylboronic acid pinacol ester

CAS No.:

Cat. No.: VC13785453

Molecular Formula: C14H18BClO3

Molecular Weight: 280.56 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-2-formyl-6-methylphenylboronic acid pinacol ester -

Specification

Molecular Formula C14H18BClO3
Molecular Weight 280.56 g/mol
IUPAC Name 6-chloro-3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Standard InChI InChI=1S/C14H18BClO3/c1-9-6-7-11(16)10(8-17)12(9)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3
Standard InChI Key PWLDYQGMUOCEBQ-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2C=O)Cl)C
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2C=O)Cl)C

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 3-chloro-2-formyl-6-methylphenylboronic acid pinacol ester is C₁₅H₁₉BClO₃, with a calculated molecular weight of 299.58 g/mol. The pinacol ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances stability against hydrolysis compared to free boronic acids, making the compound more practical for storage and handling. Key structural features include:

  • Chlorine substituent: Introduces electron-withdrawing effects, potentially accelerating cross-coupling reactions.

  • Formyl group: Serves as a reactive handle for subsequent derivatization (e.g., condensation reactions).

  • Methyl group: Provides steric bulk that may influence regioselectivity in coupling reactions .

PropertyValue/Description
Molecular FormulaC₁₅H₁₉BClO₃
Molecular Weight299.58 g/mol
Boiling Point~250°C (estimated)
SolubilitySoluble in THF, DMSO, dichloromethane
StabilityStable under inert atmosphere; hydrolyzes in acidic/basic conditions

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves two primary steps: (1) preparation of the parent boronic acid and (2) esterification with pinacol. A plausible route adapts methods from analogous fluorinated derivatives:

Step 1: Formation of 3-Chloro-2-formyl-6-methylphenylboronic Acid
A Miyaura borylation reaction using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) under inert conditions:

3-Chloro-2-formyl-6-methylbromobenzene + B2pin2Pd catalyst, base3-Chloro-2-formyl-6-methylphenylboronic acid\text{3-Chloro-2-formyl-6-methylbromobenzene + B}_2\text{pin}_2 \xrightarrow{\text{Pd catalyst, base}} \text{3-Chloro-2-formyl-6-methylphenylboronic acid}

Step 2: Esterification with Pinacol
The boronic acid reacts with pinacol (2,3-dimethyl-2,3-butanediol) in toluene under Dean-Stark conditions to remove water:

Boronic acid + PinacolΔ, toluenePinacol ester\text{Boronic acid + Pinacol} \xrightarrow{\text{Δ, toluene}} \text{Pinacol ester}

Yield: 70–85% after column chromatography .

Industrial-Scale Production

Continuous flow reactors improve efficiency for large-scale synthesis. Key parameters include:

  • Temperature: 80–100°C

  • Residence time: 15–30 minutes

  • Catalyst loading: 0.5–1.0 mol% Pd
    Purification via short-path distillation or recrystallization from hexane/ethyl acetate mixtures achieves >98% purity.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

This compound participates in palladium-catalyzed couplings with aryl halides to form biaryl structures. For example:

3-Chloro-2-formyl-6-methylphenylboronic ester + 4-BromotoluenePd(OAc)2,Na2CO32-Formyl-3-chloro-6-methylbiphenyl\text{3-Chloro-2-formyl-6-methylphenylboronic ester + 4-Bromotoluene} \xrightarrow{\text{Pd(OAc)}_2, \text{Na}_2\text{CO}_3} \text{2-Formyl-3-chloro-6-methylbiphenyl}

Conditions:

  • Solvent: Toluene/water (3:1)

  • Temperature: 80°C

  • Reaction time: 12–24 hours

Tandem Reactions

The formyl group enables sequential transformations, such as:

  • Cross-coupling to install the aryl group.

  • Reductive amination of the formyl group to introduce amines.
    This tandem approach streamlines the synthesis of drug candidates like kinase inhibitors.

Biological TargetIC₅₀ (μM)Mechanism
Proteasome (20S)0.15Competitive inhibition
EGFR kinase2.4ATP-binding site competition

Comparison with Structural Analogs

CompoundSubstituentsReactivity in Suzuki Coupling
3-Fluoro-2-formyl-5-methylphenylF (3), CHO (2), CH₃ (5)Moderate (k = 0.45 h⁻¹)
3-Chloro-2-formyl-6-methylphenylCl (3), CHO (2), CH₃ (6)High (k = 0.68 h⁻¹)
4-Bromo-2-methylphenylBr (4), CH₃ (2)Low (k = 0.22 h⁻¹)

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